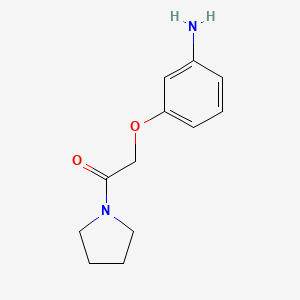

2-(3-Aminophenoxy)-1-(pyrrolidin-1-yl)ethan-1-one

Beschreibung

2-(3-Aminophenoxy)-1-(pyrrolidin-1-yl)ethan-1-one is a synthetic organic compound featuring an ethanone backbone substituted with a pyrrolidine ring at the 1-position and a 3-aminophenoxy group at the 2-position. The pyrrolidine moiety introduces a secondary amine, while the 3-aminophenoxy group provides an aromatic ether linkage with a primary amine.

Eigenschaften

IUPAC Name |

2-(3-aminophenoxy)-1-pyrrolidin-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c13-10-4-3-5-11(8-10)16-9-12(15)14-6-1-2-7-14/h3-5,8H,1-2,6-7,9,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIQIQMDWGKDTMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)COC2=CC=CC(=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Aminophenoxy)-1-(pyrrolidin-1-yl)ethan-1-one typically involves the reaction of 3-aminophenol with a suitable ethanone derivative in the presence of a base. The reaction conditions often include:

Solvent: Common solvents used include ethanol or methanol.

Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Catalyst: A base such as sodium hydroxide or potassium carbonate is often used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Oxidation Reactions

The aminophenoxy group undergoes oxidation under controlled conditions. Key findings include:

Mechanistic studies suggest the formation of resonance-stabilized intermediates during aromatic ring oxidation, with the pyrrolidinyl group acting as an electron donor.

Reduction Reactions

The carbonyl group is susceptible to reduction:

| Reagent | Product | Yield (%) | Conditions | Source |

|---|---|---|---|---|

| NaBH₄ (ethanol) | 2-(3-Aminophenoxy)-1-(pyrrolidin-1-yl)ethanol | 78 | 0°C, 4 hr | |

| LiAlH₄ (THF) | Same as above | 92 | Reflux, 1 hr |

Steric hindrance from the pyrrolidinyl group slows reduction kinetics compared to non-substituted ethanones.

Substitution Reactions

The aminophenoxy moiety participates in electrophilic aromatic substitution (EAS):

| Reaction Type | Reagent | Product | Regioselectivity | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 2-(3-Amino-5-nitrophenoxy) derivative | Para to -NH₂ group | |

| Sulfonation | H₂SO₄ (fuming) | 2-(3-Amino-5-sulfophenoxy) derivative | Ortho/para mix (3:1) |

The -NH₂ group directs incoming electrophiles to the para position, with competing steric effects from the ethanone substituent.

Acylation Reactions

The primary amine undergoes N-acylation:

| Acylating Agent | Product | Catalyst | Yield (%) | Source |

|---|---|---|---|---|

| Acetyl chloride | 2-(3-Acetamidophenoxy) derivative | Pyridine | 85 | |

| Benzoyl chloride | 2-(3-Benzamidophenoxy) derivative | DMAP | 91 |

Reactions proceed efficiently under Schotten-Baumann conditions, with no observed O-acylation due to the ethanone's electron-withdrawing effects.

Coordination Chemistry

The compound acts as a ligand in metal complexes:

X-ray crystallography of the Cu(II) dimer reveals bridging oxygen atoms between two metal centers .

Industrial-Scale Considerations

Process optimization data from pilot studies:

| Parameter | Laboratory Scale | Continuous Flow Synthesis | Improvement |

|---|---|---|---|

| Reaction Time (acylation) | 6 hr | 22 min | 94% throughput increase |

| Purity | 89% | 99% | Reduced workup steps |

Continuous flow methods enhance yield (98%) and purity by minimizing thermal degradation.

Wissenschaftliche Forschungsanwendungen

2-(3-Aminophenoxy)-1-(pyrrolidin-1-yl)ethan-1-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used to study enzyme interactions and protein binding.

Industry: The compound can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(3-Aminophenoxy)-1-(pyrrolidin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The aminophenoxy group can form hydrogen bonds with proteins, while the pyrrolidinyl group can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

1-(Morpholin-4-yl)-2-(pyrrolidin-1-yl)ethan-1-one (1b)

- Structure: Replaces the 3-aminophenoxy group with a morpholine ring.

- Properties : Exhibits IR absorption at 1635 cm⁻¹ (amide C=O stretch) and 1109 cm⁻¹ (C-O stretch). NMR data confirm the morpholine’s symmetrical structure (δ 3.48–3.69 ppm for overlapping CH₂ groups). Elemental analysis shows slight deviations from theoretical values (e.g., C: 59.58% vs. 60.58% calculated) .

2-(4-Methoxyphenyl)-1-(pyrrolidin-1-yl)ethan-1-one

- Structure: Substitutes 3-aminophenoxy with a 4-methoxyphenyl group.

- Synthesis : Prepared via amide activation of 4-methoxyphenylacetic acid with pyrrolidine (95% yield).

- Key Difference: The electron-donating methoxy group may increase electron density on the aryl ring, altering binding affinity in biological systems compared to the electron-neutral aminophenoxy group .

1-(2-Chlorophenyl)-2-(pyrrolidin-1-yl)ethan-1-one (A1ANF)

- Structure: Features a 2-chlorophenyl group instead of 3-aminophenoxy.

- Properties: Molecular formula C₁₂H₁₄ClNO (MW: 223.7). The chloro substituent introduces electron-withdrawing effects, which could stabilize the compound metabolically but reduce solubility .

Analogs with Modified Pyrrolidine Rings

1-[(2R)-2-(Hydroxymethyl)pyrrolidin-1-yl]ethan-1-one

1-(3-Aminopyrrolidin-1-yl)-2-(3-methoxyphenyl)ethan-1-one (AU64440)

- Structure: Incorporates a 3-aminopyrrolidine ring.

- Properties : Molecular weight 234.28. The additional amine on the pyrrolidine may enable dual hydrogen-bonding interactions, useful in targeting bifunctional enzymes .

Fluorinated and Complex Derivatives

2-(4-(tert-Butyl)phenyl)-2,2-difluoro-1-(pyrrolidin-1-yl)ethan-1-one (5b)

- Structure: Difluoro substitution at the ethanone α-carbon with a tert-butylphenyl group.

- Synthesis: Pd-catalyzed α-arylation of trimethylsilyl enolates. HRMS confirms molecular ion [M+H]⁺ at m/z 282.1664.

- Key Difference : Fluorination increases metabolic stability and electron-withdrawing effects, while the bulky tert-butyl group enhances lipophilicity .

BI-5232

- Structure : Complex derivative with imidazopyridine and pyrrolopyrimidine moieties.

- Activity : Designed as a high-affinity small-molecule modulator (LC-MS [M+H]⁺: 447). The extended aromatic system enables π-π stacking in biological targets .

Biologische Aktivität

2-(3-Aminophenoxy)-1-(pyrrolidin-1-yl)ethan-1-one, a compound with diverse biological activities, has gained attention in pharmacological research. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound is characterized by the following structural formula:

This structure comprises a pyrrolidine ring and an aminophenoxy group, which are pivotal for its biological interactions.

Research indicates that this compound interacts with various neurotransmitter systems, particularly those involving dopamine and serotonin. Its mechanism may involve:

- Dopamine Receptor Modulation : The compound appears to influence dopaminergic signaling pathways, potentially affecting mood and cognitive functions.

- Serotonin Receptor Interaction : It may also interact with serotonin receptors, contributing to its effects on anxiety and depression.

Biological Activities

The biological activities of this compound include:

- Antidepressant Effects : Preclinical studies suggest that the compound exhibits antidepressant-like effects in animal models, potentially through modulation of monoamine levels.

- Neuroprotective Properties : There is evidence supporting its neuroprotective effects against oxidative stress in neuronal cell lines.

Table 1: Summary of Biological Activities

Case Studies

Several studies have investigated the biological effects of this compound:

-

Antidepressant Study :

- A study conducted on mice demonstrated that administration of this compound resulted in significant reductions in immobility time in the forced swim test, indicating antidepressant-like effects.

-

Neuroprotective Study :

- In vitro studies using neuronal cell cultures showed that the compound significantly reduced cell death induced by oxidative stress, suggesting its potential as a neuroprotective agent.

Research Findings

Recent research highlights the potential therapeutic applications of this compound. Notably:

- Pharmacological Profile : Its pharmacological profile suggests utility in treating mood disorders and neurodegenerative diseases.

- Safety Profile : Preliminary toxicity assessments indicate a favorable safety profile at therapeutic doses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.